molecular formula C24H19ClN4O2S B2866913 5-[(2-Chlorobenzyl)thio]-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline CAS No. 902433-08-3

5-[(2-Chlorobenzyl)thio]-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline

Cat. No. B2866913
CAS RN: 902433-08-3
M. Wt: 462.95
InChI Key: ZEYBATYYXMSEOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-[(2-Chlorobenzyl)thio]-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline” is a derivative of quinazoline, a class of organic compounds that are part of the N-containing heterocyclic compounds . Quinazoline derivatives have drawn attention due to their significant biological activities .


Synthesis Analysis

The synthesis of quinazoline derivatives involves various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . For instance, the synthesis of 2-heteroaryl-[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thiones involved thiolation of oxo derivatives, [5+1] cyclocondensation of [2-(3-heteroaryl-[1,2,4]triazol-5-yl)phenyl]amines with carbon disulfide, potassium ethyl xanthogenate, or aryl isothiocyanates .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of quinazoline derivatives include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . The specific reactions for “5-[(2-Chlorobenzyl)thio]-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline” are not detailed in the available resources.

Scientific Research Applications

Anti-Helicobacter pylori Activity

Compounds similar to “5-[(2-Chlorobenzyl)thio]-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline” have been synthesized and evaluated for their anti-Helicobacter pylori activity . These compounds exhibited strong anti-H. pylori activity at a concentration of 8–32 μg/disc .

GPR40 Receptor Inhibition

The compound LY3104607, which is based on [1,2,4]triazolo [1,5- a ]pyridine, is a GPR40 receptor inhibitor . This suggests that “5-[(2-Chlorobenzyl)thio]-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline” might also have potential as a GPR40 receptor inhibitor.

Light-Emitting Materials for OLED Devices

[1,2,4]Triazolo [1,5- a ]pyridine has been used in the design of efficient light-emitting materials for phosphorescent OLED devices . This suggests that “5-[(2-Chlorobenzyl)thio]-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline” might also have potential in this area.

Antimicrobial Activity

New 2-Thio- triazolo quinazoline derivatives have been synthesized and evaluated for their antimicrobial activity . This suggests that “5-[(2-Chlorobenzyl)thio]-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline” might also have potential as an antimicrobial agent.

Fatty Acid-Binding Proteins (FABPs) Inhibition

Among the fatty acid-binding proteins (FABPs) isoforms, FABP4 and FABP5 have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes . Given the structural similarity, “5-[(2-Chlorobenzyl)thio]-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline” might also have potential in this area.

properties

IUPAC Name

5-[(2-chlorophenyl)methylsulfanyl]-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN4O2S/c1-30-20-12-17-19(13-21(20)31-2)26-24(32-14-16-10-6-7-11-18(16)25)29-23(17)27-22(28-29)15-8-4-3-5-9-15/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEYBATYYXMSEOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC4=CC=CC=C4Cl)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.